molecular formula C13H9FO2 B1339034 2-Fluoro-4-phenylbenzoic acid CAS No. 505082-76-8

2-Fluoro-4-phenylbenzoic acid

Cat. No.: B1339034
CAS No.: 505082-76-8
M. Wt: 216.21 g/mol
InChI Key: OCBXYYOULFLHEZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylbenzoic acid is an aromatic carboxylic acid with the molecular formula C13H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions are substituted by a fluorine atom and a phenyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluorobenzoic acid can be coupled with phenylboronic acid under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki-Miyaura coupling reaction, due to its efficiency and versatility, is likely a preferred method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-phenylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under suitable conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols.

    Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce aldehydes, ketones, or alcohols.

Scientific Research Applications

2-Fluoro-4-phenylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Lacks the phenyl group, making it less complex.

    4-Phenylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-Fluoro-4-methylbenzoic acid: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

2-Fluoro-4-phenylbenzoic acid is unique due to the presence of both the fluorine atom and the phenyl group. This combination can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-fluoro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXYYOULFLHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464386
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-76-8
Record name 3-Fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505082-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-4-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-phenylbenzoic acid
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Synthesis routes and methods I

Procedure details

Combine methyl 2-fluoro-4-bromobenzoate (1.25 g, 5.36 mmol), phenylboronic acid (1.30 g, 10.72 mmol) and CsF (2.02 g, 13.40 mmol) in dimethylformamide (25 mL) and water (3.0 mL) with stirring. Place the hetereogeneous reaction mixture open to the air in an oil bath maintained at 80° C. After 5 minutes of heating, add Pd(OAc)2 (120 mg, 0.536 mmol) in one portion and stir until reaction turns black. Cool reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 3-fluorobiphenyl-4-carboxylic acid methyl ester as a solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 965 mg (84%) of the title compound. MS (m/e): 214.9 (M−).
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Synthesis routes and methods II

Procedure details

Combine methyl 3-fluorobiphenyl-4-carboxylate (8.18 g, 35.5 mmol), THF (225 mL), and 1.0 M aqueous sodium hydroxide (225 mL). Heat at 50° C. for 8 h. Cool to room temperature, add 1.0 M aqueous hydrochloric acid (300 mL), and extract with 2×200 mL ethyl acetate. Separate the organic phase, dry over MgSO4, filter, and evaporate in vacuo to afford 7.12 g (93%) of 3-fluorobiphenyl-4-carboxylic acid as a white solid. 1H NMR (d6-DMSO, 300 MHz) 13.22 (br s, 1H), 7.93 (t, J=8.1 Hz, 1H), 7.74-7.78 (m, 2H), 7.60-7.66 (m, 2H), 7.40-7.52 (m, 3H); IR (cm−1, KBr): 3035, 2666, 2575, 1699, 1621, 1563, 1408, 1298, 1265, 1193, 904; Anal calc'd for C13H9FO2: C 72.22, H 4.20; Found: C 72.18, H 4.35.
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